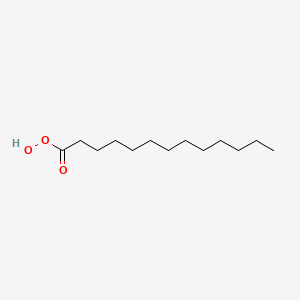
Peroxytridecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peroxytridecanoic acid is an organic compound with the molecular formula C13H26O3. It is a type of peracid, which means it contains a peroxide group (-O-O-) attached to a carboxylic acid group. This compound is known for its strong oxidizing properties, making it useful in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Peroxytridecanoic acid can be synthesized through the oxidation of tridecanoic acid using hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the following steps:
- Dissolving tridecanoic acid in an appropriate solvent such as acetic acid.
- Adding hydrogen peroxide slowly to the solution while maintaining a controlled temperature.
- Using an acid catalyst like sulfuric acid to facilitate the reaction.
- Isolating and purifying the this compound through crystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: Peroxytridecanoic acid undergoes various chemical reactions, including:
Oxidation: It can oxidize a wide range of organic compounds, including alcohols, ketones, and sulfides, to their corresponding oxidized products.
Reduction: Although less common, this compound can be reduced to tridecanoic acid under specific conditions.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reactions: Hydrogen peroxide, acetic acid, and sulfuric acid are commonly used reagents.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution Reactions: Various nucleophiles, such as amines or alcohols, can be used to replace the peroxide group.
Major Products Formed:
Oxidation: Alcohols are converted to aldehydes or ketones, and sulfides are oxidized to sulfoxides or sulfones.
Reduction: this compound is reduced back to tridecanoic acid.
Substitution: The resulting products depend on the nucleophile used in the reaction.
Scientific Research Applications
Peroxytridecanoic acid has several scientific research applications, including:
Biology: It is employed in studies involving oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in antimicrobial and anticancer therapies due to its strong oxidizing properties.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of peroxytridecanoic acid involves the cleavage of the peroxide bond, generating highly reactive oxygen species. These reactive oxygen species can oxidize various substrates by transferring oxygen atoms. The molecular targets and pathways involved include:
Oxidation of Organic Compounds: The peroxide bond breaks, forming free radicals that initiate oxidation reactions.
Interaction with Biological Molecules: Reactive oxygen species can modify proteins, lipids, and nucleic acids, leading to changes in their structure and function.
Comparison with Similar Compounds
Peracetic Acid: Another peracid with a shorter carbon chain, commonly used as a disinfectant and sterilizing agent.
Perdecanoic Acid: Similar in structure but with a different carbon chain length, used in similar oxidation reactions.
Perbenzoic Acid: An aromatic peracid used in organic synthesis for oxidation reactions.
Uniqueness of Peroxytridecanoic Acid:
Chain Length: The longer carbon chain of this compound provides different solubility and reactivity properties compared to shorter-chain peracids.
Stability: It is relatively more stable than shorter-chain peracids, making it suitable for specific industrial applications where stability is crucial.
This compound stands out due to its unique combination of strong oxidizing properties, stability, and versatility in various chemical and industrial processes.
Properties
CAS No. |
40915-96-6 |
|---|---|
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
tridecaneperoxoic acid |
InChI |
InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)16-15/h15H,2-12H2,1H3 |
InChI Key |
LOYQGUVUOVODCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


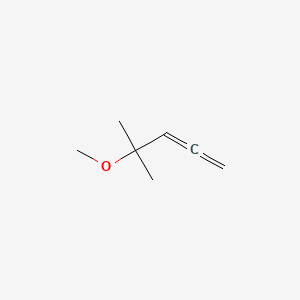
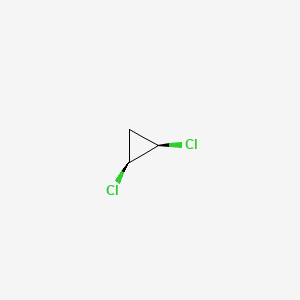
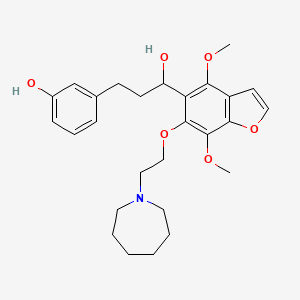
![1,6-Methano[10]annulen-11-one](/img/structure/B14664596.png)
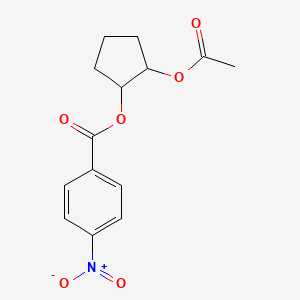
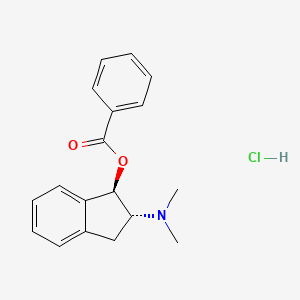
![2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride](/img/structure/B14664621.png)
![(E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14664624.png)
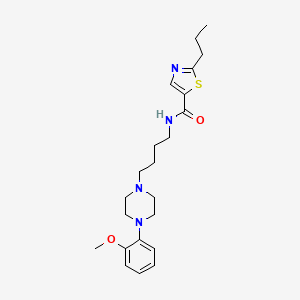
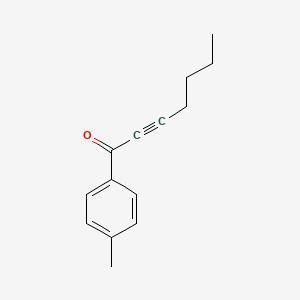
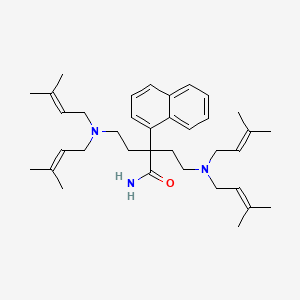
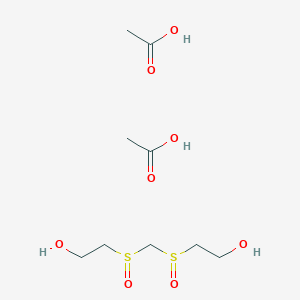
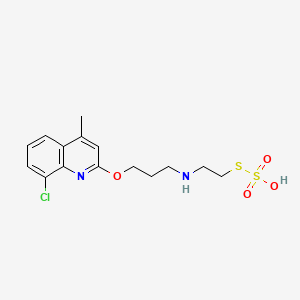
![2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline](/img/structure/B14664671.png)
